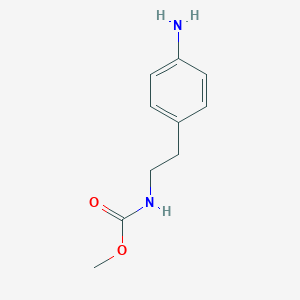
Triphenyltin 3,5-diisopropylsalicylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triphenyltin 3,5-diisopropylsalicylate, commonly known as TPTD, is a synthetic organic compound with a molecular formula of C32H36O4Sn. It is a highly potent fungicide and is widely used in agriculture to protect crops from fungal infections. TPTD is also used in the treatment of various skin diseases and as an antifouling agent in marine paints.
Aplicaciones Científicas De Investigación
TPTD has been extensively studied for its antifungal properties. It has been found to be highly effective against a wide range of fungal species, including those that are resistant to other fungicides. TPTD has also been studied for its potential use in the treatment of various skin diseases, such as psoriasis and eczema. Additionally, TPTD has been investigated for its antitumor and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of TPTD involves the inhibition of fungal cell wall synthesis. TPTD binds to chitin synthase, an enzyme that is essential for the production of chitin, a major component of the fungal cell wall. This leads to the disruption of the cell wall structure, ultimately resulting in the death of the fungal cell.
Biochemical and Physiological Effects:
TPTD has been shown to have a range of biochemical and physiological effects. It has been found to induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS). This can lead to DNA damage and cell death. TPTD has also been shown to affect the activity of various enzymes, including those involved in the metabolism of lipids and carbohydrates.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TPTD is its high potency against a wide range of fungal species. This makes it an attractive option for use in agricultural settings. However, TPTD is also highly toxic to non-target organisms, including humans. This limits its use in certain applications, such as in marine paints. Additionally, TPTD is relatively expensive to produce, which may limit its use in some laboratory settings.
Direcciones Futuras
There are several future directions for research on TPTD. One area of interest is the development of more targeted fungicides that are less toxic to non-target organisms. Another area of research is the investigation of the potential use of TPTD in the treatment of various skin diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of TPTD and its potential impact on human health.
Conclusion:
In conclusion, TPTD is a highly potent fungicide with a range of scientific research applications. Its mechanism of action involves the inhibition of fungal cell wall synthesis, and it has been shown to have a range of biochemical and physiological effects. While TPTD has several advantages, including its high potency, it also has limitations, such as its toxicity to non-target organisms. Future research on TPTD will focus on developing more targeted fungicides and investigating its potential use in the treatment of various skin diseases.
Métodos De Síntesis
TPTD can be synthesized by the reaction of triphenyltin hydroxide with 3,5-diisopropylsalicylic acid. The reaction takes place in the presence of a suitable solvent and a catalyst. The product obtained is a white crystalline powder that is highly soluble in organic solvents.
Propiedades
Número CAS |
143716-16-9 |
|---|---|
Nombre del producto |
Triphenyltin 3,5-diisopropylsalicylate |
Fórmula molecular |
C31H32O3Sn |
Peso molecular |
571.3 g/mol |
Nombre IUPAC |
triphenylstannyl 2-hydroxy-3,5-di(propan-2-yl)benzoate |
InChI |
InChI=1S/C13H18O3.3C6H5.Sn/c1-7(2)9-5-10(8(3)4)12(14)11(6-9)13(15)16;3*1-2-4-6-5-3-1;/h5-8,14H,1-4H3,(H,15,16);3*1-5H;/q;;;;+1/p-1 |
Clave InChI |
SZGSZYHIADMUDS-UHFFFAOYSA-M |
SMILES isomérico |
CC(C)C1=CC(=C(C(=C1)C(=O)[O-])O)C(C)C.C1=CC=C(C=C1)[Sn+](C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES |
CC(C)C1=CC(=C(C(=C1)C(=O)O[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)C(C)C |
SMILES canónico |
CC(C)C1=CC(=C(C(=C1)C(=O)[O-])O)C(C)C.C1=CC=C(C=C1)[Sn+](C2=CC=CC=C2)C3=CC=CC=C3 |
Sinónimos |
TPT-DPS triphenyltin 3,5-diisopropylsalicylate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Acetyl 4-[6-(4-acetyloxycarbonylphenoxy)hexoxy]benzoate](/img/structure/B114135.png)




![3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B114144.png)


![2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid](/img/structure/B114147.png)
![Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate](/img/structure/B114148.png)
![N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B114151.png)
